Lithium diisopropylamide mono(tetrahydrofuran)

Descripción general

Descripción

Lithium diisopropylamide mono(tetrahydrofuran) is a chemical compound with the molecular formula C10H22LiNO. It is commonly used as a strong, non-nucleophilic base in organic synthesis. The compound is typically available as a 1.5M solution in cyclohexane and is known for its high reactivity and stability in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lithium diisopropylamide mono(tetrahydrofuran) is prepared by reacting diisopropylamine with n-butyllithium in the presence of tetrahydrofuran (THF) at low temperatures, typically between 0°C and -78°C . The reaction proceeds as follows:

(CH3

Actividad Biológica

Lithium diisopropylamide mono(tetrahydrofuran) (LDA-THF) is a lithium salt of diisopropylamide, dissolved in tetrahydrofuran (THF), recognized for its strong basicity and unique non-nucleophilic properties. This compound plays a significant role in organic synthesis and has various biological applications, particularly in the pharmaceutical industry. This article delves into the biological activity of LDA-THF, supported by relevant research findings, case studies, and data tables.

LDA-THF has the molecular formula and a molecular weight of 179.3 g/mol. It primarily functions as a strong base capable of deprotonating weakly acidic compounds to generate carbanions or enolate anions without attacking carbonyl groups. This property is crucial in organic synthesis, particularly for creating intermediates used in drug development.

Key Properties:

- Strong Basicity: LDA-THF effectively abstracts protons from substrates.

- Non-nucleophilic Nature: The bulky isopropyl groups prevent nucleophilic attack on carbonyl carbons post-deprotonation.

- Solvent Compatibility: THF serves as a polar aprotic solvent, enhancing the stability and reactivity of LDA.

Applications in Organic Synthesis

LDA-THF is widely utilized in various synthetic pathways, including:

- Synthesis of Pharmaceutical Intermediates: It facilitates the preparation of compounds for muscarinic M3 receptor antagonists, which are vital in treating conditions like asthma and COPD.

- Anionic Polymerization: LDA-THF acts as an initiator in the polymerization of lactides, contributing to the development of biodegradable polymers.

Table 1: Applications of LDA-THF in Organic Synthesis

| Application Type | Description |

|---|---|

| Pharmaceutical Intermediates | Preparation for muscarinic M3 receptor antagonists |

| Polymer Chemistry | Initiator for anionic polymerization of lactides |

| Fine Chemicals Production | Synthesis of advanced materials through selective deprotonation |

Research Findings and Case Studies

Numerous studies have explored the biological activity and mechanisms involving LDA-THF:

-

Ortholithiation Studies:

A study investigated the ortholithiation of fluoropyridines using LDA-THF at low temperatures. The results indicated that LDA dimerization and subsequent tetramer formation significantly influenced reaction rates. This study highlighted the importance of substrate interactions in optimizing reaction conditions . -

Dehydrobromination Reactions:

Research demonstrated that LDA-THF could mediate dehydrobromination reactions effectively. The study compared reaction rates with and without hexamethylphosphoramide (HMPA), showing that solvation effects play a crucial role in determining reaction pathways and kinetics . -

Kinetic Studies:

Kinetic analyses under nonequilibrium conditions revealed insights into the behavior of LDA-THF in various solvent environments, emphasizing its potential for diverse applications in synthetic chemistry .

Safety and Handling

While LDA-THF is a valuable reagent, it poses certain hazards:

Aplicaciones Científicas De Investigación

Key Reactions

- Deprotonation : LDA-THF is particularly effective at deprotonating weak acids without attacking carbonyl groups.

- Formation of Anions : It generates reactive intermediates such as carbanions and enolates essential for subsequent reactions like alkylation and acylation.

Organic Synthesis

LDA-THF is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to selectively deprotonate substrates allows for high-yield reactions.

- Case Study : A study demonstrated the use of LDA-THF in synthesizing 4′-substituted thymidines through selective deprotonation reactions, resulting in high yields of desired products .

Polymerization Initiator

LDA-THF serves as an initiator in the anionic polymerization of D,L-lactide, facilitating the production of biodegradable polymers.

- Case Study : Research highlighted the effectiveness of LDA-THF as an initiator for D,L-lactide polymerization, showcasing its utility in producing high molecular weight polymers with controlled architectures .

Biological Research

In biochemistry, LDA-THF has been employed to synthesize precursors for drug development, such as muscarinic M3 receptor antagonists.

Propiedades

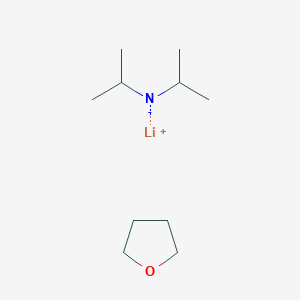

IUPAC Name |

lithium;di(propan-2-yl)azanide;oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJXGDYAEOTOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)[N-]C(C)C.C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22LiNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924467 | |

| Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-84-6 | |

| Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Methylethyl)-2-propanamine lithium salt, compd. with Tetrahydrofuran (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.